molecular formula C46H82F3N17O18 B6295642 Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate CAS No. 189125-14-2

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate

Cat. No. B6295642
CAS RN: 189125-14-2
M. Wt: 1218.2 g/mol
InChI Key: HSNMDEZWJUONMA-RQOICTHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate (APFMT-TFA) is a peptide derived from the amyloid precursor protein (APP) that has been studied for its potential therapeutic applications in treating Alzheimer’s disease and other neurological disorders. APP is a type I transmembrane protein that is ubiquitously expressed in the brain and is known for its role in the development and maintenance of neuronal architecture and synaptic plasticity. APFMT-TFA is a truncated version of APP that is produced by a frameshift mutation and has been shown to have a number of potential therapeutic applications.

Scientific Research Applications

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate has been studied for its potential therapeutic applications in treating Alzheimer’s disease and other neurological disorders. It has been shown to modulate the activity of certain proteins involved in the pathogenesis of Alzheimer’s disease, such as amyloid-beta (Aβ) and tau. It has also been shown to reduce the levels of Aβ and tau in the brain, which may be beneficial in the treatment of Alzheimer’s disease. In addition, Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate has been studied for its potential to protect neurons from damage caused by oxidative stress, which is believed to be an important factor in the development of Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate is not yet fully understood, but it is believed to modulate the activity of certain proteins involved in the pathogenesis of Alzheimer’s disease, such as Aβ and tau. It has been suggested that Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate may interact with certain receptors in the brain, such as the amyloid precursor protein receptor (APPR), which may be involved in the regulation of Aβ and tau levels. It has also been suggested that Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate may modulate the activity of certain enzymes involved in the production of Aβ and tau, such as β-secretase and γ-secretase.
Biochemical and Physiological Effects
Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of Aβ and tau in the brain, which may be beneficial in the treatment of Alzheimer’s disease. In addition, Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate has been shown to reduce oxidative stress in the brain, which may be beneficial in protecting neurons from damage caused by oxidative stress. It has also been suggested that Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate may modulate the activity of certain enzymes involved in the production of Aβ and tau, such as β-secretase and γ-secretase.

Advantages and Limitations for Lab Experiments

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate is a relatively simple and cost-effective peptide to produce using recombinant DNA technology. This makes it an attractive option for use in lab experiments. However, there are some limitations to using Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate in lab experiments. For example, it is difficult to control the exact concentration of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate in the experiments, which can lead to inconsistent results. In addition, Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate is a relatively new peptide and its exact mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for the study of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate. Further research is needed to better understand the exact mechanism of action of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate and how it modulates the activity of certain proteins and enzymes involved in the pathogenesis of Alzheimer’s disease. In addition, further research is needed to determine the optimal concentrations of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate for use in lab experiments and to develop more reliable methods for controlling the concentration of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate in experiments. Finally, further research is needed to determine the potential therapeutic applications of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate in the treatment of Alzheimer’s disease and other neurological disorders.

Synthesis Methods

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate is produced by a frameshift mutation in the APP gene, which results in a truncated form of APP with an additional C-terminal peptide. The peptide is then modified with trifluoroacetate (TFA) to produce Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate. This process is typically done using recombinant DNA technology and is relatively simple and cost-effective.

properties

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H81N17O16.C2HF3O2/c1-21(2)17-28(38(72)54-22(3)42(76)77)58-36(70)27(12-13-32(66)67)57-35(69)26(10-5-6-14-45)56-39(73)29(19-62)59-40(74)30(20-63)60-41(75)33(23(4)64)61-37(71)25(11-8-16-52-44(49)50)55-31(65)18-53-34(68)24(46)9-7-15-51-43(47)48;3-2(4,5)1(6)7/h21-30,33,62-64H,5-20,45-46H2,1-4H3,(H,53,68)(H,54,72)(H,55,65)(H,56,73)(H,57,69)(H,58,70)(H,59,74)(H,60,75)(H,61,71)(H,66,67)(H,76,77)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t22-,23+,24-,25-,26-,27-,28-,29-,30-,33-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNMDEZWJUONMA-RQOICTHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H82F3N17O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1218.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.